N'-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide

Description

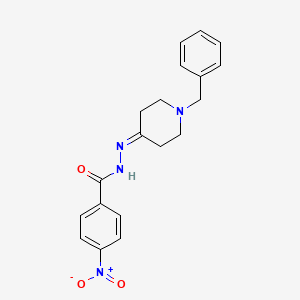

N'-(1-Benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide is a hydrazone derivative characterized by a benzylpiperidine moiety and a 4-nitrobenzohydrazide group. The compound's structure combines a piperidine ring (substituted with a benzyl group) and a nitro-substituted aromatic hydrazide, which confers unique physicochemical and biological properties. Hydrazones are known for their versatility in medicinal chemistry, acting as enzyme inhibitors, antimicrobial agents, and metal chelators due to their C=N-NH-C=O functional group .

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-ylidene)amino]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c24-19(16-6-8-18(9-7-16)23(25)26)21-20-17-10-12-22(13-11-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTNLIIJGDXSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with 4-nitrobenzohydrazide. The reaction is carried out in an ethanol solution, where the two reactants are mixed and allowed to react overnight. The product is then isolated by evaporating the ethanol and crystallizing the remaining product from acetone .

Industrial Production Methods

While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the nitro group.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to bind to the active site of certain enzymes, inhibiting their activity and thereby exerting its anticancer effects . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares N'-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide with structurally related hydrazones and hydrazides:

Key Differences in Reactivity and Bioactivity

Benzylpiperidine vs. Substitutions like fluorine (in N’-(4-fluorobenzylidene)-4-nitrobenzohydrazide) increase electron-withdrawing effects, enhancing enzyme inhibition (e.g., xanthine oxidase IC₅₀: 7.6 μM) .

Nitro Group Position and Activity :

- The para-nitro group in the target compound and its analogues is critical for hydrogen bonding with biological targets, as seen in xanthine oxidase inhibition and antimicrobial activity .

- Ortho-substitutions (e.g., hydroxyl in N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide) enable antioxidant activity via radical scavenging .

Piperidine Ring Effects: The piperidine ring in the target compound may confer conformational rigidity, improving binding to enzymes or receptors compared to non-cyclic analogues .

Enzyme Inhibition

- Xanthine Oxidase (XO): N’-(4-Fluorobenzylidene)-4-nitrobenzohydrazide shows potent XO inhibition (IC₅₀: 7.6 μM), outperforming allopurinol (IC₅₀: ~5 μM) due to enhanced electron-withdrawing effects . The target compound’s benzylpiperidine group may improve binding to hydrophobic enzyme pockets, though activity data are pending .

Biological Activity

N'-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its interaction with various biological targets, including its antimicrobial and enzyme inhibition properties.

Chemical Structure and Properties

This compound features a hydrazide functional group linked to a benzylpiperidine moiety and a nitrobenzene substituent. The general structure can be represented as follows:

This compound's design aims to enhance biological activity through structural modifications that improve binding affinity to target enzymes and receptors.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazides, including this compound, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various pathogens, including:

- Mycobacterium tuberculosis

- Staphylococcus aureus (including methicillin-resistant strains)

- Various yeasts and molds

The minimum inhibitory concentrations (MIC) for these compounds often range from 62.5 µM to 1000 µM, indicating moderate potency against these pathogens .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases such as Alzheimer's. The IC50 values for AChE inhibition have been reported in the range of 27.04 to 106.75 µM, with some derivatives exhibiting lower IC50 values than rivastigmine, a clinically used AChE inhibitor .

Case Study 1: Enzyme Inhibition Profile

A study focused on the enzyme inhibition profile of this compound revealed:

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | AChE | 35.0 | More potent than rivastigmine |

| This compound | BuChE | 58.0 | Moderate inhibition |

This data suggests that modifications to the hydrazide structure can enhance enzyme inhibition properties.

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial efficacy of hydrazides, this compound exhibited:

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 250 | Effective |

| Staphylococcus aureus | 125 | Effective |

| Candida albicans | 500 | Moderate |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N'-(1-benzylpiperidin-4-ylidene)-4-nitrobenzohydrazide?

The synthesis of hydrazide derivatives typically involves condensation between a hydrazine derivative and a carbonyl-containing compound. For analogous structures (e.g., N'-(arylidene)-4-(1H-pyrrol-1-yl)benzohydrazides), refluxing in ethanol or methanol under acidic or basic conditions (e.g., using acetic acid or NaOH) for 8–12 hours is common . Key steps include:

- Hydrazide formation : Reacting 4-nitrobenzohydrazide with 1-benzylpiperidin-4-one under reflux.

- Purification : Column chromatography (e.g., using chloroform:petroleum ether mixtures) or recrystallization from ethanol .

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio), solvent polarity, and reaction time.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹, and N–H stretches at ~3200 cm⁻¹) .

- NMR :

- ¹H NMR : Signals for benzyl protons (δ 7.2–7.4 ppm), piperidinylidene protons (δ 3.0–3.5 ppm), and nitro group proximity effects .

- ¹³C NMR : Carbonyl (C=O at ~170 ppm) and aromatic carbons .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in antimicrobial studies?

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing nitro with methoxy or halogens) to assess electronic effects .

- Bioassays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using MIC (minimum inhibitory concentration) assays .

- Molecular docking : Compare binding affinities to microbial targets (e.g., dihydrofolate reductase) using software like AutoDock .

- Data analysis : Correlate substituent electronegativity with activity; nitro groups often enhance electron-deficient interactions .

Advanced: What computational approaches are suitable for predicting the binding mechanisms of this compound with enzyme targets?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, acetylcholinesterase) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR modeling : Develop regression models linking molecular descriptors (e.g., logP, polar surface area) to bioactivity .

- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Advanced: How can contradictory data in reaction yields or bioactivity be systematically resolved?

- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Analytical validation : Cross-check purity via HPLC and elemental analysis .

- Bioassay standardization : Use reference strains and controls (e.g., ciprofloxacin for antimicrobial assays) .

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability or dose-response curves .

Basic: What are the critical safety considerations when handling this compound in the laboratory?

- Toxicity screening : Refer to analogous compounds (e.g., hydrazides) for potential hepatotoxicity .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: What strategies can be employed to enhance the solubility and bioavailability of this compound for in vivo studies?

- Salt formation : React with HCl or sodium salts to improve aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomes for controlled release .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for metabolic activation .

Basic: How can researchers confirm the purity of synthesized batches?

- Chromatography : TLC (Rf comparison) and HPLC (≥95% peak area) .

- Melting point analysis : Sharp melting range (e.g., 210–215°C) indicates purity .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .

Advanced: What are the potential applications of this compound in neurodegenerative disease research?

- Cholinesterase inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s assay .

- Neuroprotective assays : Evaluate ROS reduction in neuronal cell lines (e.g., SH-SY5Y) .

- In vivo models : Test cognitive improvement in transgenic Alzheimer’s mice .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?

- Synthesis : Incorporate ¹⁵N into the hydrazide or nitro group via labeled precursors .

- Mass spectrometry tracking : Monitor isotopic patterns in urine/metabolites .

- Pathway mapping : Identify hepatic cytochrome P450 metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.